molecular formula C9H13NO5S B2444165 Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate CAS No. 303985-22-0

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate

Cat. No.: B2444165
CAS No.: 303985-22-0
M. Wt: 247.27
InChI Key: XBNQPYKVMLDWAF-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Mechanism of Action

Target of Action

It is structurally similar to omeprazole , a well-known proton pump inhibitor. Proton pumps are integral membrane proteins that are responsible for acidifying intracellular compartments in cells .

Mode of Action

If it acts similarly to Omeprazole, it may function as a selective proton pump inhibitor . This means it could potentially bind to the proton pump, inhibiting the action of the pump and reducing the production of acid.

Biochemical Pathways

If it acts similarly to Omeprazole, it may affect the gastric acid secretion pathway by inhibiting the final step of acid production .

Result of Action

If it acts similarly to Omeprazole, it may result in a decrease in gastric acid secretion , which could have various downstream effects depending on the context of use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-isoxazolecarboxylic acid: A precursor in the synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate.

    Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}acetate: A similar compound where the sulfonyl group is replaced by a thio group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its sulfonyl group makes it more reactive in certain chemical reactions compared to its thio analogs .

Properties

IUPAC Name

methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfonyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-6-8(7(2)15-10-6)4-16(12,13)5-9(11)14-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNQPYKVMLDWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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